Dihydrosafrole

Description

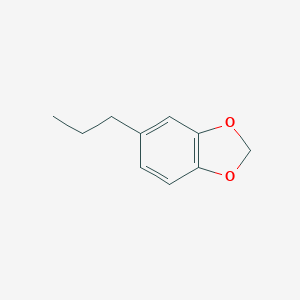

This compound is a member of benzodioxoles.

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEIDJPOUKASEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020475 | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.065 at 25 °C/25 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oily liquid, Colorless liquid, Colorless to yellowish liquid | |

CAS No. |

94-58-6 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydrosafrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ML63PLH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dihydrosafrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosafrole, also known by its IUPAC name 5-propyl-1,3-benzodioxole, is an organic compound that has garnered interest within the scientific community due to its structural relationship to other biologically active phenylpropanoids.[1] Historically, it found applications as a flavoring agent and in fragrances, though these uses have been largely discontinued (B1498344) due to safety concerns.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is characterized by a propyl group attached to a benzodioxole ring system. This structure is fundamental to its chemical behavior and biological interactions.

| Identifier | Value |

| IUPAC Name | 5-propyl-1,3-benzodioxole[1][3] |

| CAS Number | 94-58-6[1][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₂O₂[1][3][4][5][6][7] |

| SMILES | CCCC1=CC2=C(C=C1)OCO2[1][3][5] |

| InChI | InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3[1][3][6] |

| InChIKey | MYEIDJPOUKASEC-UHFFFAOYSA-N[1][3][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its environmental and biological fate. It typically presents as a colorless to light yellow oily liquid.[1][3]

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [1][5][6][7] |

| Density | 1.065 g/cm³ at 25 °C | [1][3][5] |

| Boiling Point | 228 °C at 760 mmHg | [1][6] |

| Melting Point | 11 °C | [5] |

| Vapor Pressure | 0.05 mmHg at 25 °C | [1] |

| Flash Point | 99.3 °C | [5] |

| Refractive Index | 1.5187 at 25 °C/D | [1] |

| logP (o/w) | 3.2 | [8] |

| Water Solubility | 56.87 mg/L at 25 °C (estimated) | [4] |

| Solubility | Miscible with ethanol, ether, acetic acid, and benzene. Soluble in carbon tetrachloride. | [1][9] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are outlines of methodologies derived from patent literature.

Method 1: From Piperonylidene and Propionic Anhydride (B1165640) [4]

-

Acylation: Piperonylidene is reacted with propionic anhydride in the presence of zinc chloride as a catalyst. This Friedel-Crafts acylation yields 3,4-(methylenedioxy)propiophenone.

-

Catalytic Hydrogenation: The resulting propiophenone (B1677668) is then subjected to catalytic hydrogenation. The reaction is carried out in water as a solvent. The catalyst, which can be recycled, facilitates the reduction of the ketone to yield this compound.

-

Purification: The final product is purified. A notable byproduct, propionic acid, can be recovered and recycled.

Method 2: From Catechol [5]

-

Propionylation: Catechol is reacted with a propionylating agent (e.g., propionic anhydride, propionyl chloride, or propionic acid) to form 3,4-dihydroxyphenyl-1-propanone. The reaction can be catalyzed by various Lewis acids such as AlCl₃ or ZnCl₂ in a suitable solvent like ethylene (B1197577) dichloride.

-

Catalytic Hydrogenation: The dihydroxyphenyl-1-propanone is then catalytically hydrogenated to produce 4-propylcatechol (B1198796). This step is typically performed using a palladium, platinum, or ruthenium catalyst (e.g., Pd/C) under hydrogen pressure in an alcohol solvent.

-

Cyclization: The final step involves the reaction of 4-propylcatechol with a dihalomethane (e.g., dichloromethane (B109758) or dibromomethane) in the presence of a base to form the methylenedioxy bridge, yielding this compound.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole ring, and the aliphatic protons of the propyl group (triplet for the methyl group, sextet for the adjacent methylene, and a triplet for the benzylic methylene).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylenedioxy carbon, and the three carbons of the propyl side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the prominent C-O-C stretching vibrations of the methylenedioxy group.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 164.20). Fragmentation patterns will be consistent with the loss of fragments from the propyl side chain and the benzodioxole ring system.

Metabolic Pathway

The metabolism of this compound has been studied in animal models, revealing several key biotransformation pathways. A major metabolic route is the demethylenation of the methylenedioxy group, leading to the formation of catechols.[7] Other observed metabolites include hydroxylated and methoxylated derivatives.[10] The cytochrome P450 enzyme system plays a significant role in its metabolism.[1]

References

- 1. This compound | C10H12O2 | CID 7197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 94-58-6 [thegoodscentscompany.com]

- 3. This compound | 94-58-6 | FD22044 | Biosynth [biosynth.com]

- 4. CN106632228A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN1850819A - Method for preparing dihydro safrole - Google Patents [patents.google.com]

- 6. CN1907980A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. Metabolism of isosafrole and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safrole, isosafrole and this compound. | Semantic Scholar [semanticscholar.org]

- 9. CN102070596B - The preparation method of this compound - Google Patents [patents.google.com]

- 10. In vivo metabolism of nasally instilled this compound [1-(3,4-methylenedioxyphenyl)propane] in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Dihydrosafrole: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosafrole, systematically known as 5-propyl-1,3-benzodioxole, is a phenylpropene compound that has garnered interest within the scientific community. While its synthetic applications are relatively well-documented, its natural occurrence has been a subject of less clarity. This technical guide provides an in-depth exploration of the natural sources of this compound, quantitative data on its presence, detailed experimental protocols for its identification and quantification, and an overview of its biosynthetic origins.

Natural Occurrence and Key Sources

This compound is primarily considered a derivative of safrole, a major constituent of certain plant essential oils. While some sources have historically stated that this compound is not found in nature, more recent analytical studies have identified it as a naturally occurring compound, often alongside safrole.

The principal plant families and species in which this compound and its precursor, safrole, are found include:

-

Lauraceae (Laurel family): This family is a significant source of safrole, and by extension, a potential source of this compound. The most notable species is Sassafras albidum, native to North America. The essential oil derived from the root bark of this tree is particularly rich in safrole.

-

Piperaceae (Pepper family): Various species within the Piper genus are known to produce a diverse array of phenylpropenes. While safrole is a known constituent of several Piper species, the presence of this compound is less documented but plausible.

It is important to note that the chemical composition of essential oils can vary significantly based on factors such as the plant's geographical origin, harvest time, and the specific part of the plant being analyzed (e.g., leaves, bark, roots).

Quantitative Data

Precise quantitative data for the natural occurrence of this compound remains limited in publicly available literature. Most studies on safrole-rich essential oils focus on the quantification of safrole itself. However, a liquid chromatographic method has been developed for the simultaneous determination of safrole, isosafrole, and this compound in sassafras-derived herbal products, indicating its presence and the capability for its quantification.[1][2]

| Compound | Plant Source | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reported Concentration |

| This compound | Sassafras albidum (derived products) | HPLC-UV | 0.0038 µg/mL[1] | 0.0125 µg/mL[1] | Not explicitly reported in reviewed abstracts. |

Table 1: Quantitative Analysis Data for this compound

Further research is required to establish a comprehensive database of this compound concentrations across a wider range of plant species.

Biosynthetic Pathway

This compound is biosynthetically derived from the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine.

The proposed biosynthetic route to this compound likely involves the reduction of the allyl group of its immediate precursor, safrole.

References

Dihydrosafrole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of dihydrosafrole, a phenylpropanoid derivative. It covers its chemical identity, including its CAS number and various nomenclature, alongside a compilation of its physicochemical and toxicological properties presented in clear, tabular formats. The guide further details experimental protocols for its synthesis and analytical determination. A significant focus is placed on its metabolic fate, with a diagrammatic representation of its biotransformation pathway. This document is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or work with this compound.

Nomenclature and Chemical Identity

This compound is a chemical compound with the systematic IUPAC name 5-propyl-1,3-benzodioxole.[1][2][3] It is also recognized by a variety of synonyms. The Chemical Abstracts Service (CAS) has assigned the number 94-58-6 to this compound.[1][2][3]

| Identifier | Value |

| CAS Number | 94-58-6[1][2][3] |

| IUPAC Name | 5-propyl-1,3-benzodioxole[1][2][3] |

| Synonyms | 1,2-(Methylenedioxy)-4-propylbenzene, 5-Propyl-1,3-benzodioxole, 1-(3,4-Methylenedioxyphenyl)propane, Dihydroisosafrole, 4-Propyl-1,2-(methylenedioxy)benzene[1][2] |

| Molecular Formula | C₁₀H₁₂O₂[2] |

| Molecular Weight | 164.20 g/mol [2] |

| SMILES | CCCc1ccc2c(c1)OCO2[3] |

| InChI | InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3[3] |

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Boiling Point | 228 °C | PubChem |

| Melting Point | 11 °C | [2] |

| Density | 1.063 - 1.070 g/cm³ @ 25 °C | [4] |

| Refractive Index | 1.517 - 1.520 @ 20 °C | [4] |

| Vapor Pressure | 0.05 mmHg | PubChem |

| Flash Point | 99.3 °C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | United States Biological |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | (Sadtler Research Laboratories spectral collection): 11723[1] |

| ¹³C NMR | Data not explicitly detailed in search results. |

| IR Spectroscopy | Data not explicitly detailed in search results. |

| Mass Spectrometry | Kovats Retention Index, Standard non-polar: 1286; Standard polar: 1822[1] |

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of Safrole

This protocol describes a common method for the synthesis of this compound by the catalytic hydrogenation of safrole.

Materials:

-

Safrole

-

Catalyst: Lithium-nickel alloy powder

-

Hydrogen gas

-

Reactor (e.g., 1000 L capacity for industrial scale)

Procedure:

-

Charge the reactor with 700 kg of sassafras oil (containing safrole).

-

Add 20-60 kg of the lithium-nickel alloy powder catalyst to the reactor.

-

Introduce hydrogen gas into the reactor to a pressure of 4-10 kg/cm ².

-

Maintain the reaction temperature between 30-100 °C.

-

Stir the reaction mixture at a speed of 30-85 rpm.

-

The reaction is typically complete within 180-300 minutes.

-

Upon completion, the resulting product is this compound with a purity of 90-98%.

Analytical Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a sample matrix, such as piperonyl butoxide technical grade material.

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., thick film) and split/splitless injector.

-

Flame ionization detector (FID) or Mass Spectrometer (MS).

Chemicals:

-

n-Hexane or Acetone (GC grade)

-

Dibutyl phthalate (B1215562) (DBF) as an internal standard (high purity, 99+%)

-

This compound (analytical standard of known purity)

Preparation of Solutions:

-

Internal Standard Stock Solution (Solution B): Accurately weigh approximately 250 mg of dibutyl phthalate into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

-

This compound Stock Solution (Solution AM): Accurately weigh approximately 250 mg of this compound standard into a 250 mL volumetric flask. Dissolve and dilute to volume with the solvent.

-

Diluted this compound Solution (Solution A): Pipette 2 mL of Solution AM into a 50 mL volumetric flask and dilute to volume with the solvent.

-

Calibration Standard (Level 1): Pipette 1 mL of Solution A and 2 mL of Solution B into a 50 mL volumetric flask. Dilute to volume with the solvent. This will yield a final this compound concentration of approximately 0.8 mg/L.

GC-MS Operating Conditions:

-

Injection Port Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Autosampler with split injection

-

Liner: Split inlet liner with glass wool, deactivated

Analysis:

-

Inject the prepared calibration standard and sample solutions into the GC-MS system.

-

Identify this compound based on its retention time and mass spectrum compared to the analytical standard.

-

Quantify the amount of this compound in the sample using the internal standard method.

Metabolism

The metabolism of this compound primarily occurs in the liver and involves enzymes from the cytochrome P450 superfamily.[5] The main metabolic pathway is demethylenation, which leads to the formation of catechols.[6] In rats, the major metabolite identified is 1,2-dihydroxy-4-(1-propyl)benzene.[6] The cleavage of the methylenedioxy ring is a significant step in its biotransformation.[1] Studies have shown that this compound can interact with and induce both cytochrome P450 and P448.[5] Specifically, safrole, a closely related compound, is known to be a potent inhibitor of human CYP1A2, CYP2A6, and CYP2E1.[7]

This compound Metabolic Pathway

References

- 1. This compound | C10H12O2 | CID 7197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 94-58-6 | FD22044 | Biosynth [biosynth.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound, 94-58-6 [thegoodscentscompany.com]

- 5. Interactions of safrole and isosafrole and their metabolites with cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of isosafrole and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dihydrosafrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dihydrosafrole, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.62 | d | 7.7 | 1H | Ar-H |

| 6.58 | d | 1.5 | 1H | Ar-H |

| 6.55 | dd | 7.7, 1.5 | 1H | Ar-H |

| 5.89 | s | - | 2H | O-CH₂-O |

| 2.48 | t | 7.5 | 2H | Ar-CH₂ |

| 1.57 | sextet | 7.5 | 2H | CH₂-CH₃ |

| 0.92 | t | 7.3 | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 147.7 | C | Ar-C-O |

| 145.8 | C | Ar-C-O |

| 135.9 | C | Ar-C |

| 121.1 | CH | Ar-CH |

| 108.9 | CH | Ar-CH |

| 108.2 | CH | Ar-CH |

| 100.9 | CH₂ | O-CH₂-O |

| 37.8 | CH₂ | Ar-CH₂ |

| 24.5 | CH₂ | CH₂-CH₃ |

| 13.9 | CH₃ | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2958 | Strong | C-H stretch (aliphatic) |

| 2871 | Strong | C-H stretch (aliphatic) |

| 1609 | Medium | C=C stretch (aromatic) |

| 1504 | Strong | C=C stretch (aromatic) |

| 1488 | Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O-C stretch (asymmetric) |

| 1039 | Strong | C-O-C stretch (symmetric) |

| 927 | Strong | O-CH₂-O bend |

Sample Preparation: Neat liquid

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 65 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - C₂H₅]⁺ |

| 105 | 20 | [M - C₂H₅ - CH₂O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to provide a framework for reproducible experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2] The solution is transferred to a 5 mm NMR tube.[3]

-

Instrumentation : NMR spectra are acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition : Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the IR spectrum is conveniently recorded using the neat liquid technique.[4] A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[4]

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5] A diluted solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.[6] The sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column).[6] The separated analyte then enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured by a detector, and a mass spectrum is generated, which is a plot of relative ion intensity versus m/z.

-

GC Conditions : A typical temperature program for the GC oven starts at a lower temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) to ensure the elution of the compound.[6] Helium is commonly used as the carrier gas.[7]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. areme.co.jp [areme.co.jp]

- 6. scitepress.org [scitepress.org]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to the Solubility and Stability of Dihydrosafrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosafrole (CAS 94-58-6), a derivative of safrole, is a compound of interest in various chemical and toxicological research fields. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its application in experimental settings and for the interpretation of toxicological and metabolic data. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of its primary metabolic pathway.

Solubility Profile

This compound is a lipophilic, oily liquid, a characteristic that dictates its solubility in a range of solvents. Generally, it exhibits high solubility in organic solvents and is sparingly soluble in water.

Quantitative Solubility Data

The solubility of this compound has been quantified in various solvents at 25°C. The following table summarizes this data, providing a valuable resource for solvent selection in experimental design.

| Solvent | Solubility (g/L) at 25°C[1] |

| Dichloromethane | 2328.82 |

| Chloroform | 1983.01 |

| 1,2-Dichloroethane | 1748.31 |

| DMSO | 1555.41 |

| 1,4-Dioxane | 1455.31 |

| DMF | 1427.35 |

| Acetone | 1383.45 |

| THF | 1315.30 |

| Acetonitrile (B52724) | 1149.78 |

| Ethyl Acetate | 1174.62 |

| Methanol | 846.33 |

| Ethanol | 792.92 |

| n-Propanol | 576.24 |

| n-Butanol | 497.56 |

| Isopropanol | 442.52 |

| Isobutanol | 391.15 |

| Toluene | 359.06 |

| Water | 0.43 |

In addition to the quantitative data, this compound is reported to be miscible with ether, acetic acid, and benzene.[1][2] It is also soluble in carbon tetrachloride.[1]

Stability Profile

The stability of this compound is influenced by environmental factors such as light, temperature, and the presence of other chemical agents.

General Stability and Storage

This compound is considered stable under recommended storage conditions.[3] For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated place in tightly sealed containers, with a recommended storage temperature of 4°C.[3]

Degradation Pathways

Several degradation pathways for this compound have been identified:

-

Photodegradation: this compound can absorb UV light at wavelengths greater than 290 nm, which may make it susceptible to direct photolysis by sunlight.[2] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 8 hours.[2]

-

Thermal Degradation: Exposure to extremes of temperature should be avoided as it can lead to decomposition.[3] Hazardous decomposition products include carbon oxides.[3]

-

Chemical Incompatibility: this compound is incompatible with strong oxidizing agents.[3]

Summary of Stability Data

| Condition | Stability | Notes |

| Storage | Stable under recommended conditions. | Store at 4°C in a dry, well-ventilated area in a tightly sealed container.[3] |

| Light | Susceptible to direct photolysis. | Degrades in the atmosphere via reaction with hydroxyl radicals (half-life ~8 hours).[2] |

| Temperature | Avoid extremes of temperature. | Thermal decomposition can produce carbon oxides.[3] |

| pH | Data not available. | As an ether, expected to be stable except under strong acid conditions. |

| Oxidizing Agents | Incompatible. | Avoid contact with strong oxidizing agents.[3] |

| Air and Water | No rapid reaction. | [2] |

Experimental Protocols

The following sections outline detailed methodologies for the determination of the solubility and stability of this compound.

Solubility Determination Protocol

This protocol is adapted for hydrophobic, oily substances like this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, water, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess is to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at the desired temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Centrifuge the aliquot to further separate any suspended micro-droplets.

-

Filter the supernatant through a syringe filter into a clean vial.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile/water).

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration from the HPLC analysis represents the saturation solubility of this compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., g/L or mg/mL).

-

An illustrative workflow for this protocol is provided below.

Caption: Workflow for the determination of this compound solubility.

Stability Testing Protocol (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the intrinsic stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Forced degradation chamber (for temperature and humidity control)

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Establish the degradation pathway of this compound under the tested conditions.

-

Below is a diagram illustrating the logical flow of a forced degradation study.

Caption: Logical workflow for a forced degradation study of this compound.

Metabolic Pathway

The metabolism of this compound primarily occurs in the liver and involves enzymes from the cytochrome P450 superfamily. The major metabolic pathway in rats involves the cleavage of the methylenedioxy bridge (demethylenation).[4] This process is a key step in the bioactivation and detoxification of the compound.

The primary metabolic transformation is the conversion of this compound to 1,2-dihydroxy-4-(1-propyl)benzene, also known as 4-propylcatechol.[2][4] This reaction is catalyzed by cytochrome P450 enzymes. The formation of a cytochrome P450-methylenedioxyphenyl metabolite complex has also been observed.[2] Other minor metabolites, such as 2-methoxy-4-propylphenol (B1219966) and 1-(3,4-methylenedioxyphenyl)propan-1-ol, have been identified in some species.[2]

A simplified diagram of the primary metabolic pathway of this compound is presented below.

Caption: Primary metabolic pathway of this compound.

Conclusion

This technical guide has summarized the available data on the solubility and stability of this compound, provided detailed experimental protocols for their assessment, and illustrated its main metabolic pathway. The quantitative solubility data in a wide array of organic solvents will be particularly useful for researchers in designing experiments. While the general stability characteristics are known, further research is warranted to quantify its stability under varying pH and temperature conditions to provide a more complete profile. The provided protocols offer a robust framework for generating such data. A clear understanding of these fundamental properties is essential for the continued investigation of this compound in scientific research.

References

- 1. scent.vn [scent.vn]

- 2. This compound | C10H12O2 | CID 7197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 4. Metabolism of isosafrole and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dihydrosafrole from Safrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dihydrosafrole from safrole, focusing on the core reaction mechanism, detailed experimental protocols, and quantitative data analysis. The primary method discussed is the catalytic hydrogenation of safrole, a widely utilized and efficient process for this transformation.

Reaction Mechanism: Catalytic Hydrogenation of Safrole

The conversion of safrole to this compound is achieved through the catalytic addition of hydrogen across the alkene functional group of the allyl side chain. This reaction proceeds via a heterogeneous catalytic process, most commonly employing a solid catalyst such as palladium on carbon (Pd/C) or Raney nickel. The generally accepted mechanism for this type of reaction is the Horiuti-Polanyi mechanism.

The Horiuti-Polanyi mechanism involves the following key steps:

-

Adsorption of Reactants: Both safrole and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

-

Dissociation of Hydrogen: The H-H bond in the molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed safrole molecule interacts with the surface-bound hydrogen atoms. One hydrogen atom is transferred to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface.

-

Second Hydrogen Addition and Desorption: A second hydrogen atom is then transferred to the other carbon of the original double bond, resulting in the formation of the saturated propyl group. The resulting this compound molecule then desorbs from the catalyst surface.

Experimental Protocols

Detailed experimental procedures for the catalytic hydrogenation of safrole are crucial for ensuring high yield and purity of this compound. Below are representative protocols using two common catalysts, Palladium on Carbon (Pd/C) and Raney Nickel.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This method is widely used due to its efficiency and the relative safety of the catalyst.

Materials:

-

Safrole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet adapter with a stopcock

-

Hydrogen balloon or hydrogen gas cylinder with a regulator

-

Vacuum source

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Catalyst Charging: In a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to safrole) under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Substrate Addition: Add a suitable solvent, such as ethanol, to the flask to create a slurry with the catalyst. Then, add the safrole to the flask.

-

Hydrogenation Setup: Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a cylinder).

-

Inert Gas Purge: Evacuate the flask and backfill with the inert gas. Repeat this process three times to ensure an oxygen-free atmosphere.

-

Hydrogen Introduction: Evacuate the flask one final time and then introduce hydrogen gas. If using a balloon, the reaction is typically run at or slightly above atmospheric pressure. For higher pressures, a hydrogenation bomb or a Parr shaker is used.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction. Caution: The used catalyst can be pyrophoric and should be kept wet.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Raney Nickel Catalyzed Hydrogenation

Raney Nickel is a highly active catalyst, often used for hydrogenations that are difficult with other catalysts.

Materials:

-

Safrole

-

Raney Nickel (typically as a slurry in water or ethanol)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation: Wash the commercial Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solvent (usually water).

-

Reaction Setup: In a suitable reaction vessel, add the washed Raney Nickel and the solvent. Then, add the safrole.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (this can range from atmospheric to high pressure depending on the scale and desired reaction rate).

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring. The reaction temperature can vary, but it is often performed at slightly elevated temperatures to increase the reaction rate.

-

Work-up and Purification: Follow the same work-up and purification procedures as described for the Pd/C catalyzed reaction, being mindful of the pyrophoric nature of the used Raney Nickel catalyst.

Data Presentation

Quantitative data from the synthesis of this compound is essential for assessing the efficiency and success of the reaction.

Reaction Parameters and Yield

| Parameter | Pd/C Catalysis | Raney Nickel Catalysis |

| Catalyst Loading | 1-5 mol% | 5-10 wt% |

| Hydrogen Pressure | Atmospheric - 50 psi | 50 - 500 psi |

| Temperature | Room Temperature | 25 - 80 °C |

| Reaction Time | 2 - 12 hours | 1 - 6 hours |

| Typical Yield | >95% | >95% |

| Selectivity | High for alkene reduction | High, may reduce other functional groups under harsh conditions |

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Data of this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.93 | t | 3H | -CH₂-CH₂-CH₃ |

| 1.59 | sextet | 2H | -CH₂-CH₂ -CH₃ |

| 2.50 | t | 2H | Ar-CH₂ -CH₂-CH₃ |

| 5.92 | s | 2H | O-CH₂-O |

| 6.61 | d | 1H | Ar-H |

| 6.64 | s | 1H | Ar-H |

| 6.73 | d | 1H | Ar-H |

Table 2: ¹³C NMR Data of this compound (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 13.9 | -CH₂-CH₂-CH₃ |

| 22.8 | -CH₂-CH₂ -CH₃ |

| 38.2 | Ar-CH₂ -CH₂-CH₃ |

| 100.8 | O-CH₂ -O |

| 108.1 | Ar-C |

| 109.2 | Ar-C |

| 121.2 | Ar-C |

| 135.8 | Ar-C |

| 145.8 | Ar-C |

| 147.6 | Ar-C |

Table 3: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 164 | High | [M]⁺ (Molecular Ion) |

| 135 | Base Peak | [M - C₂H₅]⁺ |

| 105 | Moderate | [M - C₂H₅ - CH₂O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 2958, 2929, 2871 | C-H stretching (aliphatic) |

| 1609, 1504, 1489 | C=C stretching (aromatic) |

| 1247, 1040 | C-O stretching (ether) |

| 927 | O-CH₂-O bending |

The History and Discovery of Dihydrosafrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosafrole (5-Propyl-1,3-benzodioxole) is a phenylpropanoid derivative of significant interest due to its historical applications, its role as a key intermediate in the synthesis of the pesticide synergist piperonyl butoxide (PBO), and its toxicological profile. As a saturated analog of safrole, a major constituent of sassafras oil, the history of this compound is intrinsically linked to the exploration of natural product chemistry and the development of industrial catalytic processes. This document provides an in-depth technical overview of the history, synthesis, and core chemical properties of this compound, tailored for a scientific audience. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and visualizations of its primary synthetic and metabolic pathways.

History and Discovery

The discovery of this compound is not attributed to a single event but rather emerged from the broader study of essential oils and the advent of catalytic hydrogenation technology in the late 19th and early 20th centuries.

-

Early Context: Sassafras Oil and Safrole: For centuries, the essential oil of the sassafras tree (Sassafras albidum) was a known commodity, valued for its distinct aroma.[1][2] Chemical investigations in the 19th century identified its principal component as safrole.

-

The Dawn of Hydrogenation: The groundwork for the synthesis of this compound was laid by pioneers like Paul Sabatier, who discovered the use of finely divided metals to catalyze the hydrogenation of organic compounds.[3] This was followed by Wilhelm Normann, who patented the hydrogenation of liquid oils in 1903, revolutionizing the fats and oils industry.[3]

-

First Synthesis via Hydrogenation: The first explicit description of the synthesis of this compound appears in the early 20th-century literature. A notable early report is a 1914 paper by Alan R. Albright from the U.S. Bureau of Chemistry. Albright detailed a method for determining a "hydrogen number" for essential oils, analogous to the iodine number for fats. In this work, he demonstrated the quantitative hydrogenation of safrole, dissolved in 95% alcohol, to this compound using a colloidal palladium catalyst. This work established the fundamental and most direct method for its preparation: the saturation of the allyl side chain of safrole.

Historically, this compound was used as a flavoring agent, particularly in beverages like root beer, and as a fragrance in soaps and cosmetics.[4] However, due to toxicological concerns mirroring those of safrole, its use in food was discontinued (B1498344) in the United States around 1960.[4] Today, its primary legitimate industrial application is as a chemical intermediate, most significantly in the multi-step synthesis of piperonyl butoxide (PBO), a compound that enhances the efficacy of pyrethrin-based insecticides.[4][5]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow oily liquid with a characteristic sassafras-like odor.[6] Its key quantitative properties are summarized below for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [7] |

| CAS Number | 94-58-6 | [7] |

| Appearance | Colorless to pale yellow oily liquid | [6] |

| Boiling Point | 228 °C at 760 mmHg | [8] |

| Density | 1.063 - 1.070 g/cm³ at 25 °C | [4] |

| Refractive Index | 1.517 - 1.520 at 20 °C | [4] |

| Solubility | Soluble in alcohol, ether, chloroform, ethyl acetate, benzene. Insoluble in water. | [6][9] |

| Vapor Pressure | 0.056 mmHg (estimated) | [4] |

| Flash Point | 99.3 °C (211.0 °F) (estimated) | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the direct hydrogenation of its unsaturated precursor, safrole, or a multi-step synthesis from more fundamental chemical feedstocks like catechol.

Method 1: Catalytic Hydrogenation of Safrole

This is the most direct and historically significant method, involving the saturation of the C=C double bond in the allyl side chain of safrole.

Reaction: Safrole + H₂ --(Catalyst)--> this compound

Materials:

-

Safrole (or Isosafrole)

-

Catalyst: 5% Palladium on Carbon (Pd/C)

-

Solvent: Ethanol (B145695) or Ethyl Acetate

-

Hydrogen (H₂) gas source

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A solution of safrole in ethanol is charged into a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation).

-

A catalytic amount of 5% Pd/C (typically 1-5% by weight relative to the safrole) is carefully added to the solution.

-

The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

The atmosphere is then replaced with hydrogen gas, and the mixture is agitated vigorously at room temperature. The reaction can be run at atmospheric pressure (balloon) or higher pressures (Parr apparatus) to increase the reaction rate.

-

The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Upon completion, the hydrogen atmosphere is replaced with an inert gas.

-

The reaction mixture is filtered through a pad of Celite or a similar filter aid to remove the palladium catalyst. The filter cake should be washed with a small amount of the solvent.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude this compound.

-

The product can be purified by vacuum distillation to yield a clear, colorless oil.

Method 2: Multi-Step Synthesis from Catechol

This route avoids the use of safrole as a starting material and builds the molecule from catechol. It is a three-step process involving propionylation, reduction, and finally, methylenation to form the dioxole ring.[8]

Step 1: Propionylation (Friedel-Crafts Acylation)

-

Reaction: Catechol is acylated with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst to form 3,4-dihydroxyphenyl-1-propanone.

-

Procedure:

-

Catechol is dissolved in a suitable solvent such as ethylene (B1197577) dichloride.

-

A Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is added, and the mixture is cooled (0-5 °C).[8]

-

Propionyl chloride is added dropwise while maintaining the low temperature.

-

After the addition, the reaction is allowed to warm and proceed for several hours (e.g., 3-15 hours).[8]

-

The reaction is quenched with cold water or dilute acid, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the ketone intermediate.

-

Step 2: Catalytic Hydrogenation of the Ketone

-

Reaction: The ketone group of 3,4-dihydroxyphenyl-1-propanone is reduced to a methylene (B1212753) group, and the aromatic ring is hydrogenated to yield 4-propylcatechol (B1198796).

-

Procedure:

-

The ketone intermediate from Step 1 is dissolved in an alcohol solvent (e.g., ethanol).

-

A hydrogenation catalyst (e.g., Pd/C) is added.

-

The mixture is hydrogenated under pressure (4-60 atm) and elevated temperature (20-100 °C) until the reaction is complete.[8]

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 4-propylcatechol.

-

Step 3: Methylenation (Cyclization)

-

Reaction: The two hydroxyl groups of 4-propylcatechol are reacted with a dihalomethane (e.g., dichloromethane (B109758) or dibromomethane) under basic conditions to form the methylenedioxy bridge.

-

Procedure:

-

4-propylcatechol is dissolved in a polar aprotic solvent (e.g., DMF, DMSO).

-

A strong base (e.g., KOH, NaOH) and a dihalomethane are added.

-

The mixture is heated (50-130 °C) for several hours (4-10 hours) to drive the cyclization.[8]

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Key Pathways and Workflows

Synthetic Pathways of this compound

The following diagram illustrates the two primary synthetic routes to this compound described in the experimental protocols.

Caption: Primary synthetic routes to this compound.

Metabolic Pathway of this compound

In biological systems, this compound is primarily metabolized by the Cytochrome P450 (CYP) enzyme system. The key transformation involves the oxidative cleavage of the methylenedioxy ring, a process known as demethylenation.

Caption: Metabolic activation of this compound via Cytochrome P450.

The metabolism begins with the CYP-mediated oxidation of the methylene carbon of the dioxole ring.[4][6] This is believed to form a reactive carbene intermediate that complexes with the heme iron of the cytochrome P450 enzyme.[6] Subsequent hydrolysis of this intermediate cleaves the ring, yielding the primary metabolite, 4-propylcatechol.[4] This catechol can then undergo further phase II metabolism (e.g., glucuronidation or sulfation) before being excreted. This metabolic activation pathway is central to the toxicological and carcinogenic properties associated with methylenedioxyphenyl compounds.

References

- 1. Sassafras Oil - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 2. victoriasforestsbushfireheritage.com [victoriasforestsbushfireheritage.com]

- 3. aocs.org [aocs.org]

- 4. This compound | 94-58-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H12O2 | CID 7197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN1850819A - Method for preparing dihydro safrole - Google Patents [patents.google.com]

- 9. CAS 94-58-6: this compound | CymitQuimica [cymitquimica.com]

Dihydrosafrole: A Comprehensive Technical Guide to its Physical and Chemical Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the physical and chemical hazards associated with dihydrosafrole. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may handle or encounter this compound. This document synthesizes key data on its physical properties, flammability, reactivity, and toxicological profile, with a strong emphasis on its carcinogenic properties. Detailed experimental protocols for assessing these hazards are provided, alongside visual representations of its metabolic activation pathway and standardized testing workflows to ensure safe laboratory practices.

Introduction

This compound (CAS 94-58-6), also known as 5-propyl-1,3-benzodioxole, is a derivative of safrole, a naturally occurring compound found in various plants.[1] Historically, it has been used as a flavoring agent and in fragrances.[1][2] However, due to significant health concerns, particularly its classification as a potential human carcinogen, its use in consumer products is now highly restricted.[3][4] A thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Physical and Chemical Properties

This compound is a colorless to pale yellow oily liquid with an odor reminiscent of sassafras.[5] It is miscible with many organic solvents but has low solubility in water.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [7] |

| Molecular Weight | 164.20 g/mol | [7] |

| Boiling Point | 228 °C | [5][8] |

| Melting Point | 11 °C | [9] |

| Density | 1.065 - 1.0695 g/cm³ at 20-25 °C | [5][8] |

| Vapor Pressure | 0.05 mmHg | [5] |

| Flash Point | 99.3 °C - 102.25 °C (Closed Cup) | [6][9] |

| Solubility | Miscible with ethanol, ether, acetic acid, benzene. Insoluble in water. | [5][6] |

Physical Hazards

The primary physical hazard associated with this compound is its combustibility. While it does not ignite readily at ambient temperatures, it can become a fire hazard if heated.[10]

Table 2: Flammability Data for this compound

| Parameter | Value | Reference(s) |

| Flash Point | 99.3 °C - 102.25 °C (Closed Cup) | [6][9] |

| Flammability | Combustible liquid | [11] |

Experimental Protocol: Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup method as specified by ASTM D93.[8][9][12][13]

Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring.[8] An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[13]

Apparatus:

-

Pensky-Martens closed-cup flash tester

-

Calibrated thermometer

Procedure:

-

Ensure the apparatus is clean and dry.

-

Pour the this compound sample into the test cup to the specified filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Begin heating the sample at a steady rate of 5-6 °C per minute, while stirring at 90-120 rpm.[9]

-

As the temperature approaches the expected flash point, apply the test flame at specified temperature intervals. For an expected flash point below 110°C, apply the flame at every 1°C rise in temperature.[9]

-

Record the temperature at which a distinct flash is observed inside the cup as the flash point.

-

Correct the observed flash point for barometric pressure.[8]

References

- 1. oecd.org [oecd.org]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. precisionlubrication.com [precisionlubrication.com]

- 6. nib.si [nib.si]

- 7. scbt.com [scbt.com]

- 8. delltech.com [delltech.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. oecd.org [oecd.org]

- 12. store.astm.org [store.astm.org]

- 13. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

Dihydrosafrole: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosafrole, a derivative of safrole, is a compound of significant interest in toxicological and pharmacological research. Historically used in fragrances and as a precursor in the synthesis of the pesticide synergist piperonyl butoxide, its carcinogenic properties have led to restrictions on its use. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, metabolic pathways, toxicological profile, and its role as a tool compound in understanding mechanisms of carcinogenesis. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further investigation by the scientific community.

Introduction

This compound (5-propyl-1,3-benzodioxole) is a naturally occurring organic compound found in some essential oils, though it is more commonly synthesized from safrole.[1] Its primary industrial application has been as an intermediate in the production of piperonyl butoxide (PBO), a compound that enhances the efficacy of insecticides by inhibiting cytochrome P450 enzymes in insects.[2][3] However, the structural similarity of this compound to safrole, a known weak hepatocarcinogen, has raised significant toxicological concerns.[4] this compound itself is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[5] This carcinogenic potential, linked to its metabolic activation and subsequent formation of DNA adducts, makes this compound a valuable tool for studying the molecular mechanisms of chemical carcinogenesis.[6][7][8] This guide will explore the synthesis, metabolism, and toxicological properties of this compound, providing researchers with the necessary information to utilize this compound in their studies.

Synthesis of this compound

Several synthetic routes for this compound have been developed, often starting from catechol or piperonyl compounds. These methods typically involve acylation, reduction, and cyclization steps.

Synthesis from Catechol

One common method involves a three-step process starting from catechol:

-

Propionylation: Catechol is reacted with a propionylating agent such as propionic anhydride (B1165640) or propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to form 3,4-dihydroxyphenyl-1-propanone.[9]

-

Catalytic Hydrogenation: The resulting propanone is then subjected to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) to reduce the ketone group, yielding 4-propylcatechol (B1198796).[9]

-

Methylenation: Finally, 4-propylcatechol is reacted with a dihalomethane (e.g., dichloromethane, dibromomethane) in the presence of a base to form the methylenedioxy bridge, yielding this compound.[9]

Synthesis from Piperonyl Compounds

Alternatively, this compound can be synthesized from piperonyl compounds:

-

Friedel-Crafts Acylation: Piperonal (heliotropine) can undergo a Friedel-Crafts acylation with propionic anhydride using a catalyst like zinc chloride to produce 3,4-(methylenedioxy)propiophenone.[10]

-

Catalytic Hydrogenation: The propiophenone (B1677668) is then catalytically hydrogenated to yield this compound.[10]

Another route starts with piperonyl chloride and propionyl chloride via a Friedel-Crafts acylation, followed by a Wolff-Kishner reduction to obtain this compound.[2]

Experimental Workflow: Synthesis of this compound from Catechol

Caption: Workflow for the synthesis of this compound starting from catechol.

Metabolism of this compound

The metabolism of this compound is a critical area of research as it is directly linked to its toxicological and carcinogenic properties. The primary site of metabolism is the liver, involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism

Phase I metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include:

-

Demethylenation: Cleavage of the methylenedioxy bridge is a major metabolic route, leading to the formation of catechols. In rats, the main metabolite is 1,2-dihydroxy-4-(1-propyl)benzene.[8] This pathway is significant, accounting for approximately 95% of the identified metabolites in rats.[8]

-

Hydroxylation: Hydroxylation can occur on the propyl side chain. For instance, 1-(3,4-methylenedioxyphenyl)propan-1-ol has been identified as a metabolite in dogs and monkeys.[11][12]

-

O-demethylation followed by other modifications: In some species, metabolites such as 2-methoxy-4-propylphenol (B1219966) and 2-methoxy-4-propenylphenol have been observed, suggesting a more complex metabolic cascade following the initial demethylenation.[11][12]

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound in various species.

Toxicological Profile and Carcinogenicity

The primary toxicological concern with this compound is its carcinogenicity, which has been demonstrated in animal models.